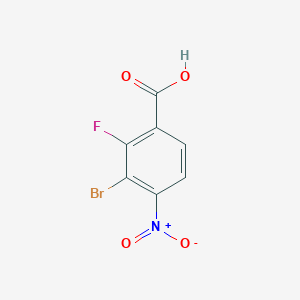

3-Bromo-2-fluoro-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO4 |

|---|---|

Molecular Weight |

264.00 g/mol |

IUPAC Name |

3-bromo-2-fluoro-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12) |

InChI Key |

WLSATTJAPUFRHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluoro 4 Nitrobenzoic Acid

Retrosynthetic Analysis of Halogenated Nitrobenzoic Acid Frameworks

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, readily available starting materials. ias.ac.inresearchgate.net This process involves breaking bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. ias.ac.inlkouniv.ac.in

Disconnection Strategies

For a polysubstituted benzene (B151609) ring like 3-Bromo-2-fluoro-4-nitrobenzoic acid, the order of introducing the functional groups is critical. A primary disconnection strategy involves Functional Group Interconversion (FGI), a process that alters a functional group into another. A common FGI approach for benzoic acids is to disconnect the carboxylic acid group to a methyl group, which can be oxidized in the forward synthesis. This leads to 3-bromo-2-fluoro-4-nitrotoluene as a key precursor.

Further disconnections involve breaking the carbon-halogen and carbon-nitro bonds. The logical sequence of these disconnections depends heavily on the directing effects of the substituents. A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

FGI (Oxidation): Disconnect the C-COOH bond, leading to the precursor 3-bromo-2-fluoro-4-nitrotoluene . The forward reaction is the oxidation of a methyl group, often achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate. quora.comorgsyn.org

C-Br Disconnection (Electrophilic Bromination): The bromine at position 3 is ortho to the fluorine and the methyl group and meta to the nitro group. This suggests that brominating 2-fluoro-4-nitrotoluene (B45272) would be a viable step.

C-NO₂ Disconnection (Nitration): The nitro group at position 4 is para to the fluorine atom in 2-fluoro-4-nitrotoluene. This points to the nitration of 2-fluorotoluene (B1218778) as a logical preceding step.

C-F and C-CH₃ Disconnections: 2-Fluorotoluene is a commercially available starting material.

This analysis suggests a synthetic route starting from 2-fluorotoluene, followed by nitration, then bromination, and finally, oxidation of the methyl group.

Strategic Use of Activating and Deactivating Groups

The success of the proposed synthetic route hinges on understanding the influence of activating and deactivating groups on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. chadsprep.com

Activating Groups: These groups donate electron density to the benzene ring, increasing its reactivity towards electrophiles and directing incoming groups to the ortho and para positions. chemistrysteps.com Alkyl groups, like the methyl group (-CH₃) in toluene (B28343), are activating. youtube.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. chemistrysteps.comyoutube.com The carboxyl (-COOH) and nitro (-NO₂) groups are strongly deactivating and direct incoming electrophiles to the meta position. assets-servd.hostmasterorganicchemistry.com Halogens (-F, -Br) are an exception; they are deactivating due to their electronegativity but are ortho, para-directors because their lone pairs can participate in resonance. chadsprep.comassets-servd.hostmasterorganicchemistry.com

In the planned synthesis of this compound:

Nitration of 2-fluorotoluene: The methyl group is an ortho, para-director, and the fluorine is also an ortho, para-director. Their combined influence directs the incoming nitro group primarily to the 4-position (para to fluoro) and the 6-position (para to methyl).

Bromination of 2-fluoro-4-nitrotoluene: In this intermediate, the -CH₃ and -F groups are ortho, para-directors, while the -NO₂ group is a meta-director. All three groups direct the incoming electrophile (bromine) to the 3-position and the 5-position. This reinforces the strategy of introducing the bromine atom at this stage.

Oxidation: The final oxidation step converts the activating methyl group into a deactivating carboxyl group, arriving at the target molecule.

| Substituent Group | Classification | Directing Effect |

| -CH₃ (Alkyl) | Activating | ortho, para |

| -F, -Br (Halogens) | Deactivating | ortho, para |

| -COOH (Carboxyl) | Deactivating | meta |

| -NO₂ (Nitro) | Deactivating | meta |

Direct Functionalization Approaches

Direct functionalization involves the stepwise introduction of substituents onto an aromatic ring.

Aromatic Nitration Reactions, e.g., nitration of benzoic acid derivatives using nitric and sulfuric acids

Aromatic nitration is a classic electrophilic aromatic substitution reaction. It is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

For a substrate like 2-fluorotoluene, the reaction would proceed as follows:

Reaction: 2-fluorotoluene is treated with HNO₃/H₂SO₄.

Conditions: The reaction is typically carried out at controlled temperatures, for example, 20-35°C, to prevent over-reaction. google.com

Outcome: A mixture of isomers is formed, primarily 2-fluoro-4-nitrotoluene and 2-fluoro-6-nitrotoluene, which then require separation. google.com

Electrophilic Aromatic Bromination, including bromination of benzoic acid derivatives using halogenating agents

Electrophilic aromatic bromination introduces a bromine atom onto the benzene ring. libretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule (Br₂), making it more electrophilic. libretexts.org Other modern reagents can also be used for bromination. organic-chemistry.org

In the synthesis of the target compound, 2-fluoro-4-nitrotoluene would be brominated. The electron-withdrawing nitro and fluoro groups deactivate the ring, potentially requiring specific conditions or more reactive brominating agents to proceed efficiently.

| Reagent(s) | Description |

| Br₂ / FeBr₃ | The classic method for brominating aromatic rings. libretexts.org |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used with a catalyst or under aqueous conditions. organic-chemistry.org |

| Tribromoisocyanuric acid (TBCA) | An efficient reagent for brominating moderately deactivated arenes, often used in trifluoroacetic acid. organic-chemistry.org |

| Ammonium bromide / Oxone | A catalyst-free method using an oxidant (Oxone) to generate the electrophilic bromine species. organic-chemistry.org |

Nucleophilic Aromatic Fluorination, e.g., using fluoride (B91410) reagents

While electrophilic fluorination is difficult, fluorine atoms are often introduced via nucleophilic aromatic substitution (S_NAr). This reaction is effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

An alternative synthesis for a related compound, 3-bromo-2-fluoronitrobenzene (B1519329), involves a multi-step sequence starting from o-bromoaniline. google.com A key step is a diazotization reaction of 2-bromo-6-nitroaniline (B44865) followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., fluoroboric acid or hexafluorophosphoric acid). google.com This highlights a powerful method for introducing fluorine that is distinct from direct electrophilic or nucleophilic substitution on the final ring system.

Another S_NAr strategy could involve displacing a different halogen, such as chlorine or bromine, with a fluoride ion. For instance, a precursor like 3-bromo-2-chloro-4-nitrobenzoic acid could potentially be reacted with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent, to yield the target molecule. google.comarkat-usa.org

| Method | Reagents/Conditions | Description |

| Halogen Exchange (Halex) Reaction | KF, CsF in a polar aprotic solvent (e.g., sulfolane) | A nucleophilic substitution where a fluoride ion displaces another halogen (like Cl or Br) on an activated aromatic ring. google.com |

| Schiemann Reaction (or similar) | Diazotization (e.g., NaNO₂, HCl) followed by HBF₄ or HPF₆ | A method to introduce fluorine by converting an amino group into a diazonium salt, which is then displaced by fluoride. google.com |

| Hypervalent Iodine Reagents | 1-Arylbenziodoxolones with fluoride salts | A modern, transition-metal-free method for the nucleophilic fluorination of benzoic acid precursors. arkat-usa.orgumn.edu |

Multi-step Convergent and Linear Synthesis Pathways

The construction of this compound is typically achieved through linear synthetic sequences. These pathways commence with simpler, substituted benzene or benzoic acid precursors, followed by sequential reactions to install the fluoro, nitro, bromo, and carboxylic acid functionalities in the correct positions. The order of these steps is critical and is dictated by the directing effects of the substituents present on the aromatic ring at each stage.

Approaches from Substituted Benzenes or Benzoic Acids

A common and logical strategy for synthesizing this compound involves a multi-step process starting from readily available precursors like 2-fluorobenzoic acid or 2-fluoro-4-methyl-1-nitrobenzene.

One viable linear pathway begins with the nitration of 2-fluorobenzoic acid. This reaction typically employs a mixture of nitric and sulfuric acids at controlled low temperatures (0–5°C) to regioselectively install a nitro group at the 4-position, yielding the key intermediate, 2-fluoro-4-nitrobenzoic acid. The subsequent step is the bromination of this intermediate. The existing substituents on 2-fluoro-4-nitrobenzoic acid direct the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the carboxylic acid and nitro groups are meta-directors. The combined effect of these groups facilitates the introduction of bromine at the 3-position, which is ortho to the fluorine and meta to both the carboxyl and nitro groups, thus forming the final product.

An alternative pathway starts with 2-fluoro-4-methyl-1-nitrobenzene (also known as 2-fluoro-4-nitrotoluene). This approach focuses on first establishing the fluoro, nitro, and methyl groups on the benzene ring, followed by the conversion of the methyl group into the carboxylic acid. The oxidation of the methyl group is a key transformation in this sequence, yielding 2-fluoro-4-nitrobenzoic acid. chemicalbook.com This intermediate can then be brominated as described in the previous pathway to afford this compound.

Role of Diazotization Chemistry in Halogen Introduction

Diazotization chemistry, particularly the Sandmeyer and related reactions, offers a powerful method for introducing halogens onto an aromatic ring by replacing an amino group. While not the most common route for the primary synthesis of this compound, it represents a potential alternative pathway.

This approach would involve a precursor such as 3-amino-2-fluoro-4-nitrobenzoic acid. The amino group of this precursor could be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. The subsequent introduction of a copper(I) bromide catalyst would facilitate the replacement of the diazonium group with a bromine atom, yielding the target molecule. This method is advantageous for its ability to install substituents in positions that are not easily accessible through direct electrophilic aromatic substitution. The synthesis of related compounds, such as 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline, demonstrates the viability of a diazotization-bromination sequence on a similarly substituted ring. google.com The Balz-Schiemann reaction, which uses diazonium tetrafluoroborate (B81430) salts to introduce fluorine, is another example of this versatile chemistry. orgsyn.org

Carboxylic Acid Group Installation or Modification

The installation of the carboxylic acid group is a critical step in synthetic routes that begin with precursors lacking this functionality, such as substituted toluenes. The oxidation of a methyl group is the most direct method for this transformation. chemicalbook.comgoogle.com

Several oxidizing agents have proven effective for converting the methyl group of 2-fluoro-4-methyl-1-nitrobenzene into a carboxylic acid.

Potassium Permanganate (KMnO₄): This strong oxidizing agent, used in an aqueous solution and heated to around 95°C, can effectively produce 2-fluoro-4-nitrobenzoic acid. chemicalbook.com Yields for this method have been reported to range from 25% to over 70%, depending on the specific conditions. google.com

Chromium-Based Reagents: A combination of chromium trioxide (CrO₃) and periodic acid in acetonitrile (B52724) provides a high-yield (around 81%) route to the carboxylic acid. chemicalbook.com Other chromium reagents, such as potassium dichromate or sodium dichromate in a mixture of acetic acid and sulfuric acid, are also used, typically requiring elevated temperatures of about 120°C. guidechem.comchemicalbook.comgoogle.com

Nitric Acid: Oxidation using aqueous nitric acid at high temperatures (125 to 250°C) and potentially elevated pressure is another reported method. google.com

In addition to methyl group oxidation, the carboxylic acid can be generated from a benzyl (B1604629) alcohol. For instance, 3-fluoro-4-nitrobenzyl alcohol can be oxidized using Jones reagent (a solution of chromic acid and sulfuric acid in acetone) at 0°C to give the corresponding benzoic acid in high yield (92%). chemicalbook.com

Optimization of Synthetic Parameters

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including reaction conditions, solvent choice, and catalyst selection.

Reaction Conditions and Solvent Effects

Careful control over reaction parameters is essential for maximizing yield and minimizing the formation of unwanted byproducts in the key synthetic steps.

For the oxidation of methyl groups , temperature is a critical factor. The use of potassium permanganate requires heating to approximately 95°C, while dichromate oxidations are often conducted at 120°C. chemicalbook.comguidechem.comchemicalbook.com In contrast, the oxidation of a benzyl alcohol with Jones reagent is performed at a much lower temperature of 0°C to maintain selectivity. chemicalbook.com The solvent choice is also crucial; for example, chromium trioxide/periodic acid oxidation proceeds efficiently in acetonitrile, while dichromate oxidations often use acetic acid. chemicalbook.comguidechem.com

In nitration reactions , temperature control is paramount for achieving the desired regioselectivity. The nitration of 2-fluorobenzoic acid is carried out at 0–5°C to favor the formation of the 4-nitro isomer. Similarly, the nitration of 4-fluorobenzoic acid is initiated at 0°C. prepchem.com

For bromination , conditions can be tailored to the reactivity of the substrate. The bromination of 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid was optimized at 15°C for 3 hours, achieving a yield of 98.7%. researchgate.net Another method, using bromine and silver sulfate (B86663) in sulfuric acid, involves a gradual temperature increase from 0°C to 20-25°C over an extended period. prepchem.com

| Reaction Step | Reagent(s) | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation of Methyl Group | KMnO₄ / NaOH | 95°C | Water | 73.7% | chemicalbook.com |

| Oxidation of Methyl Group | CrO₃ / Periodic Acid | Exothermic | Acetonitrile | 81% | chemicalbook.com |

| Oxidation of Methyl Group | K₂Cr₂O₇ / H₂SO₄ | 120°C | Acetic Acid | 83% | guidechem.comchemicalbook.com |

| Oxidation of Benzyl Alcohol | Jones Reagent | 0°C | Acetone | 92% | chemicalbook.com |

| Nitration | HNO₃ / H₂SO₄ | 0-5°C | - | N/A | |

| Bromination | DBDMH | 15°C | Acetic Acid | 98.7% | researchgate.net |

Catalyst Selection and Reaction Efficiency

In the oxidation of 2-fluoro-4-nitrotoluene , phase transfer catalysts are beneficial. For instance, tetrabutylammonium (B224687) bromide is used in the potassium permanganate oxidation to facilitate the interaction between the aqueous oxidant and the organic substrate, leading to a yield of 73.7%. chemicalbook.com In another approach, chromium trioxide is used in catalytic amounts, with the less hazardous periodic acid acting as the stoichiometric co-oxidant, providing an efficient system with an 81% yield. chemicalbook.com For aerobic oxidations, a catalyst system comprising cobalt(II) acetate (B1210297) and sodium bromide has been employed for the conversion of a substituted toluene to the corresponding benzoic acid, achieving an 88% yield. chemicalbook.com

In bromination reactions , catalysts can be used to activate the brominating agent. Silver sulfate, for example, is used in conjunction with bromine and sulfuric acid, where the silver ion likely assists in generating a more potent electrophilic bromine species. prepchem.com For Friedel-Crafts reactions that may appear in alternative synthetic routes, Lewis acids like aluminum chloride are standard catalysts for acylating aromatic rings. google.com

| Reaction Type | Catalyst System | Substrate | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Tetrabutylammonium Bromide (Phase Transfer) | 2-fluoro-4-nitrotoluene | 73.7% | chemicalbook.com |

| Oxidation | Chromium Trioxide (Catalytic) / Periodic Acid | 2-fluoro-4-nitrotoluene | 81% | chemicalbook.com |

| Aerobic Oxidation | Co(OAc)₂ / NaBr / AIBN | 2-fluoro-4-bromotoluene | 88% | chemicalbook.com |

| Bromination | Silver Sulfate | p-fluoro-nitrobenzene | N/A | prepchem.com |

| Acylation | Aluminum Chloride | Fluorobenzene | N/A | google.com |

Considerations for Scalable and Sustainable Synthesis

The development of a commercially viable and environmentally responsible synthetic route for this compound hinges on the principles of scalability and sustainability. While specific literature on the large-scale, green synthesis of this exact molecule is limited, a critical analysis of synthetic pathways for its precursors and analogous structures allows for the delineation of key considerations. A plausible and efficient industrial-scale synthesis would likely involve the preparation of an advanced intermediate, such as 3-bromo-2-fluoro-4-nitrotoluene, followed by its oxidation to the final carboxylic acid.

Sustainable Synthesis of Key Precursors

A significant challenge in the synthesis of complex aromatic compounds is the introduction of substituents in a specific regio-isomeric form. For this compound, the precursor 3-bromo-2-fluoronitrobenzene is a critical intermediate. Traditional laboratory-scale syntheses might employ expensive or hazardous fluorinating agents. However, for a process to be scalable and sustainable, alternative strategies are necessary.

One patented approach details a multi-step synthesis starting from the readily available and inexpensive o-bromoaniline. google.com This method avoids costly fluorinating reagents like potassium fluoride (KF) and cesium fluoride (CsF), which enhances its economic feasibility for industrial production. google.com The process involves acetylation, nitration, hydrolysis, and a diazotization-decomposition sequence. google.com

Key steps in a sustainable precursor synthesis route:

Acetylation: Protection of the amino group in o-bromoaniline with acetyl chloride.

Nitration: Introduction of the nitro group using nitric acid.

Hydrolysis: Deprotection to yield 2-bromo-6-nitroaniline.

Diazotization and Fluoro-dediazoniation: Conversion of the amino group to a diazonium salt, followed by decomposition in the presence of a fluoride source (e.g., from hexafluorophosphoric acid or fluoroboric acid) to introduce the fluorine atom. google.comchemicalbook.com

This pathway is advantageous for large-scale production due to the use of low-cost starting materials and the avoidance of harsh fluorinating agents. google.com

Oxidation Step: A Critical Evaluation

The final step in the proposed scalable synthesis is the oxidation of the methyl group of a precursor like 3-bromo-2-fluoro-4-nitrotoluene to a carboxylic acid. The choice of oxidant and reaction conditions is paramount for ensuring the process is both scalable and sustainable.

Traditional oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate are effective but present significant environmental drawbacks. chemicalbook.comresearchgate.net These reagents have poor atom economy and generate large quantities of hazardous inorganic waste (e.g., manganese dioxide), which requires costly remediation.

More sustainable alternatives focus on catalytic methods using greener oxidants.

Comparison of Oxidation Strategies:

| Oxidation Method | Oxidant | Advantages | Disadvantages & Sustainability Concerns |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | High yield, effective for many substrates. chemicalbook.com | Poor atom economy, produces large amounts of MnO₂ waste, safety concerns on a large scale. |

| Nitric Acid Oxidation | Nitric Acid (HNO₃) | Can be effective for deactivated substrates. | Generates NOx gases (greenhouse gases and smog precursors), corrosive, requires careful handling. scirp.org |

| Catalytic Air Oxidation | Molecular Oxygen (Air) | Highly atom-economical, air is an inexpensive and readily available oxidant, minimal waste production. researchgate.netresearchgate.net | Often requires catalysts (e.g., cobalt, manganese salts), may need elevated temperatures and pressures, catalyst recovery/recycling is necessary. researchgate.netgoogle.com |

| Biomimetic Catalysis | Dioxygen with Metalloporphyrin catalysts | Can operate under mild conditions (e.g., 55°C), high yields reported for similar compounds (up to 90.4%). researchgate.net | Catalyst synthesis can be complex and costly, long-term catalyst stability may be an issue. |

Catalytic air oxidation represents one of the most promising green chemistry approaches for this transformation. researchgate.netchemistryviews.org The use of transition metal catalysts, such as those based on cobalt and manganese, in combination with N-hydroxyphthalimide (NHPI) analogues, can efficiently oxidize nitrotoluenes to their corresponding benzoic acids using air as the primary oxidant. researchgate.net This method significantly reduces waste and utilizes a sustainable oxidant. The main challenges for scalability include managing the reaction at elevated pressures and temperatures, and implementing an efficient system for catalyst recovery and recycling to minimize costs and environmental impact. google.com

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Fluoro 4 Nitrobenzoic Acid

Reactivity of the Nitro Group

Reduction Reactions to Amino or Hydroxyl Groups

The nitro group of 3-bromo-2-fluoro-4-nitrobenzoic acid can be readily reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical and agrochemical compounds. jsynthchem.com A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com For instance, the reduction of similar nitro-containing benzoic acids has been effectively achieved using sodium borohydride (B1222165) in the presence of a nickel catalyst. orientjchem.org This method is often preferred for its chemoselectivity, as it can reduce the nitro group without affecting a carboxylic acid group on the same ring. orientjchem.org

The resulting 4-amino-3-bromo-2-fluorobenzoic acid is a valuable synthetic intermediate, with the newly introduced amino group providing a site for further chemical modifications, such as diazotization or acylation reactions.

Role in Electron-Withdrawing Effects

The nitro group is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring. This effect is a combination of a strong negative inductive effect (-I) and a negative resonance effect (-M). By withdrawing electron density from the benzene (B151609) ring, the nitro group deactivates the ring towards electrophilic aromatic substitution.

Conversely, and more importantly for the reactivity of this specific molecule, the strong electron-withdrawing nature of the nitro group, positioned para to the fluorine atom and meta to the bromine atom, plays a crucial role in activating the halogen substituents towards nucleophilic aromatic substitution. libretexts.org The withdrawal of electron density makes the carbon atoms bonded to the halogens more electrophilic and susceptible to attack by nucleophiles. This effect is particularly pronounced for the fluorine atom, which is in the ortho position relative to the nitro group's activating influence.

Reactivity of the Halogen Substituents

Nucleophilic Aromatic Substitution of Halogens

The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of the halogen atoms. nih.gov In this reaction, a nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Generally, in SNAr reactions on polyhalogenated aromatic rings activated by an electron-withdrawing group, the fluorine atom is more readily displaced than the bromine atom. youtube.com This is due to the higher electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the resulting intermediate also plays a role in determining the regioselectivity of the substitution. Therefore, in reactions of this compound with nucleophiles, the substitution of the fluorine atom is generally favored.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions, providing a versatile method for introducing new functional groups onto the aromatic ring.

Cross-Coupling Reactions Involving Bromine

The bromine atom at the 3-position of the molecule is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of bromine and fluorine in these reactions allows for selective transformations.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgscielo.br This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl substituents at the 3-position.

Other important cross-coupling reactions that can be utilized include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of chemical transformations. These reactions are important for converting the benzoic acid into other functional groups, which can then be used in subsequent synthetic steps.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a common method for protecting the carboxylic acid group or for modifying its physical and chemical properties.

Amide Formation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent, leads to the formation of an amide. This is a fundamental reaction in peptide synthesis and in the preparation of many pharmaceuticals.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to the corresponding benzyl (B1604629) alcohol derivative.

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl halide is a versatile intermediate that can be readily converted into esters, amides, and other carboxylic acid derivatives.

The ability to selectively perform these transformations on the carboxylic acid group, while leaving the other functional groups intact, is a key aspect of the synthetic utility of this compound.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the acidic proton into a wide array of ester and amide derivatives.

Esterification: In a general context, the esterification of aryl carboxylic acids can be effectively achieved under mild conditions. For instance, the use of N-bromosuccinimide (NBS) as a catalyst has been shown to be efficient for the direct esterification of various substituted benzoic acids with alcohols. nih.gov While specific studies on this compound are not extensively documented, analogous reactions with similar compounds, such as 3-nitrobenzoic acid and 4-fluorobenzoic acid, have been successfully carried out. For example, the reaction of 3-nitrobenzoic acid with methanol (B129727) at 70°C in the presence of NBS yields methyl 3-nitrobenzoate. nih.gov Similarly, 4-fluorobenzoic acid reacts with methanol under the same conditions to produce methyl 4-fluorobenzoate. nih.gov These examples suggest that this compound would readily undergo esterification with various alcohols in the presence of a suitable acid catalyst or coupling agent.

Amidation: The formation of amides from this compound proceeds through the reaction of its carboxylic acid group with primary or secondary amines. This reaction typically requires activation of the carboxylic acid, which can be achieved using various coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. A general and environmentally responsible method for amide bond formation involves the use of coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) in an aqueous micellar medium.

A recent development in amidation involves the use of catalytic titanium tetrafluoride (TiF4) in refluxing toluene (B28343), which has proven effective for a range of aromatic carboxylic acids and amines. researchgate.net For instance, various substituted benzoic acids have been successfully amidated with benzylamine (B48309) in good to excellent yields using this method. researchgate.net Although direct application to this compound has not been reported, the broad applicability of these methods to other substituted benzoic acids indicates their potential for the synthesis of amides from this compound.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for substituted benzoic acids. The ease of decarboxylation is highly dependent on the nature and position of the substituents on the aromatic ring. For nitrobenzoic acids, the position of the nitro group plays a crucial role in the reaction mechanism.

Reduction to Alcohol or Aldehyde Derivatives

The reduction of the carboxylic acid group in this compound can lead to the formation of the corresponding primary alcohol or aldehyde. The choice of reducing agent is critical in determining the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing carboxylic acids to primary alcohols. ncert.nic.in Therefore, treatment of this compound with LiAlH4 would be expected to yield (3-bromo-2-fluoro-4-nitrophenyl)methanol. It is important to note that LiAlH4 can also reduce the nitro group, and thus careful control of reaction conditions would be necessary to achieve selective reduction of the carboxylic acid.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This conversion often requires the use of specialized reagents or a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction. For example, acid chlorides can be reduced to aldehydes using a poisoned catalyst in a reaction known as the Rosenmund reduction. ncert.nic.in

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound involves understanding the step-by-step mechanism of its transformations.

Esterification and Amidation: The mechanism of acid-catalyzed esterification (Fischer esterification) involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water lead to the formation of the ester. Amidation can proceed through a similar mechanism, often facilitated by coupling agents that form a highly reactive intermediate with the carboxylic acid.

Decarboxylation: The mechanism of decarboxylation of nitrobenzoic acids can vary. For some aromatic carboxylic acids, the reaction is thought to proceed via an electrophilic substitution mechanism where a proton replaces the carboxyl group. The stability of the resulting carbanion intermediate is a key factor. The electron-withdrawing nature of the nitro, bromo, and fluoro substituents would destabilize a carbanion at the ipso-position, making a simple heterolytic cleavage of the C-C bond less likely.

Reduction: The reduction of the carboxylic acid with hydrides like LiAlH4 involves the nucleophilic attack of the hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate then undergoes further reduction steps to yield the primary alcohol. The exact pathway can be complex and may involve the formation of aluminum alkoxide intermediates.

Further detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be necessary to fully elucidate the specific reaction pathways for the various transformations of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 2 Fluoro 4 Nitrobenzoic Acid

Vibrational Spectroscopy (Infrared and Raman) Analysis

Assignment of Functional Group Vibrations.

Should this information become available in published literature in the future, the requested article can be generated.

X-ray Diffraction Studies for Solid-State Structure4.4.1. Crystal Structure Determination.4.4.2. Analysis of Crystal Packing and Supramolecular Architectures.

Further research and publication of the characterization of 3-Bromo-2-fluoro-4-nitrobenzoic acid would be required to provide the scientifically accurate and detailed information needed to construct the requested article.

Characterization of Intermolecular Interactions (Hydrogen and Halogen Bonds)

A comprehensive analysis of the intermolecular interactions in the crystalline solid-state of this compound is crucial for understanding its supramolecular chemistry and physical properties. While specific experimental crystallographic and spectroscopic data for this compound are not publicly available in the searched resources, a detailed examination of closely related structures allows for a predictive understanding of the probable hydrogen and halogen bonding motifs.

Typically, benzoic acid derivatives engage in strong hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This frequently leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound would adopt a similar dimeric structure in its crystal lattice. The strength and geometry of these hydrogen bonds can be influenced by the electronic effects of the substituents on the aromatic ring.

In addition to hydrogen bonding, the presence of a bromine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. In the case of this compound, the bromine atom could potentially form a halogen bond with a nitro group oxygen or the carbonyl oxygen of an adjacent molecule. The geometry of such an interaction is typically linear, with the C—Br···O angle approaching 180°.

To provide a more concrete, albeit predictive, illustration of the types of intermolecular interactions that could be expected, the following tables present hypothetical but plausible data for the hydrogen and halogen bonds in this compound, based on typical values observed in similar small molecule crystal structures.

Table 1: Hypothetical Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O—H···O | 0.84 | 1.80 | 2.64 | 175 |

D = Donor atom; A = Acceptor atom

Table 2: Hypothetical Halogen Bond Geometry

| C—X···A | C-X (Å) | X···A (Å) | C···A (Å) | ∠CXA (°) |

| C—Br···O | 1.89 | 3.00 | 4.88 | 178 |

X = Halogen atom; A = Acceptor atom

Computational Chemistry and Theoretical Modeling of 3 Bromo 2 Fluoro 4 Nitrobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 3-Bromo-2-fluoro-4-nitrobenzoic acid with a good balance between accuracy and computational cost.

Theoretical calculations, particularly using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation of this compound. nih.gov The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is characterized by a nearly planar benzene (B151609) ring. The substituents—carboxyl, bromo, fluoro, and nitro groups—influence the electronic distribution and geometry of the ring. The carboxyl and nitro groups are electron-withdrawing, which can affect the aromaticity and reactivity of the molecule. The precise orientation of the carboxyl and nitro groups relative to the ring is a key outcome of the optimization.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Lengths (Å) | |

| C-COOH | 1.49 |

| C-Br | 1.90 |

| C-F | 1.35 |

| C-NO2 | 1.48 |

| **Bond Angles (°) ** | |

| C-C-COOH | 121 |

| C-C-Br | 119 |

| C-C-F | 118 |

| C-C-NO2 | 119 |

| Dihedral Angles (°) | |

| O=C-O-H | ~0 or ~180 |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have electron density to donate. The LUMO is likely to be concentrated on the nitro group and the carboxyl group, as these are strong electron-withdrawing groups. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These are representative values derived from DFT calculations.

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing effects of the fluoro, bromo, and nitro groups will cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities in the Infrared (IR) spectrum can be computed by performing a frequency analysis on the optimized geometry. scielo.org.za The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Characteristic vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and various C-H, C-F, and C-Br stretching and bending vibrations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. nih.gov The calculations provide the excitation energies and oscillator strengths for the electronic transitions. The absorption bands in the UV-Vis spectrum of this compound are expected to arise from π → π* and n → π* transitions within the aromatic ring and the nitro and carboxyl functional groups.

Conformational Analysis and Energy Landscapes

The presence of the rotatable carboxyl group in this compound necessitates a conformational analysis to identify the most stable conformers and to understand the energy barriers between them. The potential energy surface can be scanned by systematically rotating the dihedral angle of the C-C-O-H bond of the carboxylic acid.

The energy landscape typically reveals two stable conformers corresponding to the syn and anti orientations of the hydroxyl proton relative to the carbonyl oxygen. Intramolecular hydrogen bonding between the carboxyl proton and the adjacent fluorine atom could potentially stabilize one conformer over the other. The relative energies of these conformers and the transition states connecting them provide insights into the molecule's flexibility and the population of different conformations at a given temperature. nih.gov

Intermolecular Interactions and Non-Covalent Bonding

In the solid state and in solution, molecules of this compound can interact with each other through various non-covalent interactions, which are crucial for determining its macroscopic properties.

The most significant intermolecular interaction for this compound is hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). In the solid state, it is highly likely that the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.netchemicalbook.com This is a common structural motif for carboxylic acids.

Furthermore, the fluorine and oxygen atoms of the nitro group can act as weaker hydrogen bond acceptors, potentially leading to more complex hydrogen-bonding networks. Computational models can be used to calculate the strength and geometry of these hydrogen bonds.

Table 3: Mentioned Compounds

| Compound Name |

|---|

No Publicly Available Research Found for

Extensive queries were conducted to locate studies focusing on the following aspects of this specific compound:

Halogen Bonding Interactions: No theoretical studies detailing the nature, strength, or geometry of halogen bonds involving this compound have been published.

Reaction Mechanism Simulations and Transition State Analysis: There is no available research simulating the reaction pathways or analyzing the transition states for chemical transformations of this molecule.

Predictive Modeling for Chemical Behavior and Reactivity: Predictive models detailing the chemical behavior, reactivity indices, or other quantum chemical descriptors for this compound could not be found in the public domain.

While computational studies exist for structurally related compounds, such as other halogenated and nitrated benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of such data. The scientific community has not yet published research that would allow for a detailed and accurate composition on the specific topics requested for this particular molecule.

Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of foundational research on the subject.

Applications and Derivatization Strategies for 3 Bromo 2 Fluoro 4 Nitrobenzoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 3-Bromo-2-fluoro-4-nitrobenzoic acid as a versatile building block stems from the distinct reactivity of its functional groups. Each group can be addressed with a high degree of chemo-selectivity, allowing for stepwise and controlled modifications. This makes the compound an ideal starting material for synthesizing complex, multi-substituted molecules.

The primary reactive handles on the molecule include:

Carboxylic Acid Group (-COOH): This group readily undergoes standard transformations such as esterification, amidation, and conversion to an acyl halide. These reactions are fundamental for creating linkages to other molecules, particularly in the synthesis of pharmaceuticals and polymers.

Nitro Group (-NO₂): The electron-withdrawing nitro group can be reduced to a primary amine (-NH₂). This transformation is a key step in many synthetic pathways, as the resulting aniline (B41778) derivative is a potent nucleophile, enabling the formation of amides, Schiff bases, and the construction of heterocyclic rings.

Halogen Atoms (-Br and -F): The bromine and fluorine atoms provide sites for various cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are powerful methods for forming carbon-carbon bonds. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, often activated by the presence of the ortho-nitro group.

The combination of these groups allows for a multi-dimensional approach to synthesis, where different parts of the molecule can be elaborated in sequence to build sophisticated molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Carboxylic Acid | Amidation | Amide Derivatives |

| Carboxylic Acid | Esterification | Ester Derivatives |

| Nitro Group | Reduction | Amino Derivatives |

| Bromo/Fluoro Group | Suzuki Coupling | Biaryl Derivatives |

| Fluoro Group | Nucleophilic Aromatic Substitution | Ether/Amine Derivatives |

Precursor in Medicinal Chemistry for Novel Pharmacophores

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new drugs. Its derivatives serve as key intermediates in the synthesis of novel pharmacophores with potential therapeutic applications.

The synthesis of bioactive derivatives from this compound is a cornerstone of its application in drug discovery. A crucial precursor, 3-bromo-2-fluoronitrobenzene (B1519329), is recognized as an important pharmaceutical intermediate specifically for the synthesis of anticancer drugs. The subsequent oxidation of the precursor's methyl group (in a related toluene (B28343) analog) or another carbon side chain would yield the target benzoic acid, positioning it as a direct and vital component in the synthetic pathway toward these therapeutic agents.

The general strategy involves several key steps:

Amide Bond Formation: The carboxylic acid function is frequently coupled with various amines to generate a library of amide derivatives. This is a common approach to explore structure-activity relationships (SAR).

Reduction and Cyclization: The nitro group can be reduced to an amine, which can then be used as an internal nucleophile. This allows for the construction of heterocyclic systems, such as benzimidazoles or quinazolines, which are prevalent scaffolds in many bioactive compounds.

Cross-Coupling Reactions: The bromine atom is a handle for introducing diverse substituents through metal-catalyzed cross-coupling reactions, enabling the exploration of different chemical spaces to optimize biological activity.

The application of this compound and its precursors is particularly notable in oncology research. The intermediate 3-bromo-2-fluoronitrobenzene is explicitly identified as a key component in the synthesis of anticancer drugs. This highlights the importance of the specific substitution pattern on the aromatic ring for achieving desired biological activity.

Furthermore, substituted bromo-pyrimidine and quinazoline (B50416) analogues have shown potent activity as tyrosine kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The synthesis of these complex inhibitors often relies on building blocks that possess multiple points for diversification. The functional groups on this compound make it an ideal candidate for such syntheses, where the carboxylic acid can be used as an anchor or point of attachment, while the halogen and nitro groups can be modified to fine-tune the molecule's interaction with the kinase active site. For instance, a related compound, 6-Bromo-3-fluoro-2-nitrobenzoic acid, serves as a precursor in the synthesis of a kinase inhibitor that has been evaluated in Phase I trials.

Intermediate in Agrochemical Development

In the field of agrochemicals, halogenated benzoic acid derivatives are important intermediates. For example, the related compound 3-bromo-4-fluorobenzoic acid is used to prepare 3-phenoxy-4-fluoro-benzyl alcohol, which is a known intermediate for insecticides. Although direct applications of this compound in agrochemical synthesis are not as widely documented, its structural similarity to known agrochemical precursors suggests its potential in this area. The presence of the nitro group and multiple halogen atoms could be leveraged to develop novel herbicides, fungicides, or insecticides.

Application in Materials Science and Polymer Chemistry

The unique electronic and chemical properties of fluorinated and nitrated aromatic compounds make them attractive for applications in materials science. While specific polymers derived from this compound are not detailed in the literature, analogous compounds have found use in this field. For instance, 4-Fluoro-3-nitrobenzoic acid, an isomer, is used as a building block to synthesize benzimidazoles and can be attached to polymers to construct polymersomes. This suggests that this compound could similarly be incorporated into polymer backbones or used as a functional monomer to create advanced materials with tailored thermal, optical, or electronic properties.

Development of Advanced Organic Reagents and Catalysts

The development of specialized reagents and catalysts is crucial for advancing organic synthesis. The highly functionalized nature of this compound provides a scaffold that could be elaborated into more complex reagents. For example, by converting the carboxylic acid to other functional groups and modifying the nitro and halogen substituents, it is conceivable to design novel ligands for asymmetric catalysis or develop new organocatalysts. However, specific examples of advanced reagents or catalysts derived directly from this compound are not prominently featured in current scientific literature.

Future Perspectives and Emerging Research Avenues for Halogenated Nitrobenzoic Acids

Sustainable Synthesis Approaches

The chemical industry is increasingly focusing on environmentally benign and sustainable manufacturing processes. For halogenated nitrobenzoic acids, this translates to the development of synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Future research will likely concentrate on:

Greener Halogenation and Nitration Reactions: Exploring the use of milder and more selective halogenating and nitrating agents to reduce the formation of unwanted byproducts. This includes enzymatic halogenation and nitration, which can offer high regio- and stereoselectivity under ambient conditions.

Catalytic Methods: Designing novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, for the efficient synthesis of these compounds. Catalytic approaches can lead to higher yields, easier product purification, and the ability to recycle the catalyst, thereby reducing waste.

Renewable Feedstocks: Investigating the possibility of synthesizing the aromatic core from renewable biomass-derived sources rather than petroleum-based feedstocks. This long-term vision aligns with the principles of a circular economy.

Flow Chemistry and Continuous Processing for Scalability

To meet potential industrial demand, scalable and safe synthesis methods are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis. nbinno.comsigmaaldrich.com

Key Advantages of Flow Chemistry:

| Feature | Benefit |

| Enhanced Safety | Small reaction volumes minimize the risks associated with highly exothermic nitration reactions. |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields and purity. |

| Scalability | Production can be easily scaled up by running the process for longer durations or by using parallel reactor systems. |

| Integration | Multiple reaction and purification steps can be integrated into a single continuous process, reducing manual handling and processing time. |

Future research will focus on developing robust and efficient flow chemistry protocols for the multi-step synthesis of complex halogenated nitrobenzoic acids.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites on the aromatic ring of halogenated nitrobenzoic acids (the carboxylic acid, the nitro group, and the C-H and C-halogen bonds) presents both a challenge and an opportunity. Achieving high chemo- and regioselectivity in subsequent transformations is crucial for the synthesis of well-defined derivatives. Emerging research avenues include:

Orthogonal Protecting Group Strategies: Developing and implementing sophisticated protecting group strategies to selectively mask certain functional groups while others are being modified.

Directed Metalation: Utilizing directing groups to achieve regioselective functionalization of specific C-H bonds on the aromatic ring.

Cross-Coupling Reactions: Expanding the scope of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to selectively form new carbon-carbon and carbon-heteroatom bonds at the halogenated positions.

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of halogenated nitrobenzoic acids is essential for predicting their reactivity and designing new applications. While standard techniques like NMR and mass spectrometry are indispensable, future research will increasingly rely on more advanced methods:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing insights into intermolecular interactions.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model molecular orbitals, predict reaction pathways, and understand spectroscopic data.

Advanced Spectroscopic Techniques: Using techniques such as two-dimensional NMR and ultrafast spectroscopy to probe dynamic processes and transient intermediates in chemical reactions.

Exploration of Novel Biological Targets and Applications

The structural motifs present in halogenated nitrobenzoic acids are found in many biologically active molecules. This suggests that these compounds could serve as valuable building blocks or lead compounds in drug discovery. Future research will likely explore their potential in:

Antimicrobial and Anticancer Agents: The combination of halogens and a nitro group can impart potent biological activity. Screening libraries of these compounds against various bacterial, fungal, and cancer cell lines could lead to the discovery of new therapeutic agents.

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element in the active sites of various enzymes. By modifying the substitution pattern on the aromatic ring, it may be possible to design highly selective enzyme inhibitors.

Probes for Chemical Biology: Fluorescently labeled derivatives of halogenated nitrobenzoic acids could be developed as molecular probes to study biological processes and visualize specific targets within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.